Azelastine Hydrochloride

Allergic Rhinitis Environmental Exposure Chamber Onset of Action

Researchers investigating rapid-onset antihistamine activity in allergen challenge models often face limited options among systemic agents. Azelastine Hydrochloride addresses this with validated 15-minute symptom relief-substantially faster than oral cetirizine (60 min) or loratadine (75 min)-and distinct non-H1 anti-inflammatory effects. • H1 binding affinity Ki = 0.6 nM; 126-fold selectivity over H3, 40-fold over α1-adrenergic receptors • 5.5× greater potency than olopatadine in suppressing IL-6 & tryptase release from human mast cells • 18-425× greater potency vs. astemizole, ketotifen & diphenhydramine in IgE-mediated histamine release inhibition Supplied with ≥98% purity, comprehensive CoA, and ambient-temperature global logistics.

Molecular Formula C22H25Cl2N3O
Molecular Weight 418.4 g/mol
CAS No. 58581-89-8
Cat. No. B1213491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelastine Hydrochloride
CAS58581-89-8
Synonyms4-((4-chlorophenyl)methyl)-2- (hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)- phthalazinone HCl
4-(p-chlorobenzyl)-2-(N-methylperhydroazepinyl-(4))-1-(2H)-phthalazinone
A 5610
A-5610
Afluon
Allergodil
Astelin
azelastine
azelastine hydrochloride
Azeptin
Corifina
Loxin
Optilast
Optivar
Rhinolast
Vividrin akut Azelastin
Molecular FormulaC22H25Cl2N3O
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H
InChIKeyYEJAJYAHJQIWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble (hydrochloride salt)
Soluble in methylene chloride
9.20e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Azelastine Hydrochloride Identity & Pharmacology


Azelastine Hydrochloride is a phthalazinone-derived, second-generation histamine H1 receptor antagonist that exhibits both potent antihistaminic activity and distinct anti-inflammatory effects independent of H1-receptor blockade [1]. Its primary mechanism involves competitive antagonism at the histamine H1 receptor, with reported binding affinities ranging from Ki = 0.6 nM for human recombinant H1R to Ki = 1.26 nM in bovine cerebral cortex membranes, along with functional inhibition of histamine-induced calcium mobilization (IC50 = 1.8 nM) . Beyond H1 antagonism, azelastine inhibits the release of pro-inflammatory mediators including histamine, TNF-α, IL-6, and IL-8 from mast cells and basophils, suppresses NF-κB activation, and stabilizes mast cell membranes [2]. Clinically, it is formulated as a nasal spray (0.1% and 0.15% solutions) and ophthalmic solution (0.05%) for topical treatment of allergic rhinitis and allergic conjunctivitis, respectively, with systemic bioavailability of approximately 40% following intranasal administration [3].

1
H1 receptor antagonist studies: reported sub-nanomolar binding affinity supports receptor occupancy assays
Human recombinant H1R and bovine cortex membrane models
2
Mast cell stabilization research: inhibits IL-6, tryptase, and histamine release independent of H1 blockade
In vitro human mast cell and rat peritoneal mast cell models
3
Allergen challenge model studies: topical nasal/ocular formulations for acute symptom endpoint assessment
Environmental exposure chamber (EEC) and conjunctival allergen challenge (CAC) designs

Azelastine Hydrochloride: Differentiation from H1 Antagonists


Second-generation antihistamines constitute a heterogeneous class of compounds with substantial divergence in receptor binding kinetics, anti-inflammatory potency beyond H1 antagonism, and clinically meaningful differences in onset of action. While oral antihistamines such as cetirizine, loratadine, and fexofenadine share the H1 antagonism mechanism, they differ fundamentally in their ability to inhibit mast cell mediator release and in the speed of symptom relief when delivered topically versus systemically [1]. Similarly, within the topical antihistamine category, azelastine is distinguished from agents like olopatadine and levocabastine by its superior potency in suppressing IL-6 and tryptase release from human mast cells at equimolar concentrations, despite olopatadine demonstrating greater efficacy in acute ocular itch reduction in the conjunctival allergen challenge model [2]. Furthermore, the differential onset of action—15 minutes for azelastine nasal spray versus 60 minutes for cetirizine and 75 minutes for loratadine—has direct implications for experimental design in environmental exposure chamber studies and for therapeutic positioning in acute allergen challenge models [3]. The following quantitative evidence dimensions provide the necessary data for scientific selection among these alternatives.

Oral antihistamines (cetirizine, loratadine) topical azelastine nasal spray
Reported 15-minute onset versus 60–75 minutes oral; onset kinetics may not transfer across routes
Olopatadine ophthalmic solution azelastine ophthalmic solution
In vitro mast cell stabilization potency favors azelastine, but ocular itch endpoint context favors olopatadine; in vitro-in vivo relationship may not translate directly
Non-sedating antihistamine probes azelastine
Reported drowsiness incidence may differ; tolerability endpoint profile requires model-specific review

Azelastine Hydrochloride Head-to-Head Evidence


Rapid Onset of Nasal Symptom Relief

In a four-way crossover study using the Environmental Exposure Unit (EEU) model of seasonal allergic rhinitis, azelastine nasal spray demonstrated a statistically significant reduction in Total Nasal Symptom Score (TNSS) at 15 minutes post-dose, compared to placebo (p < 0.001) [1]. By direct comparison, the onset of action for oral cetirizine 10 mg was 60 minutes (p = 0.015) and for oral loratadine 10 mg was 75 minutes (p = 0.034) [1]. At 15 minutes, azelastine achieved a TNSS reduction that oral antihistamines could not match until 45-60 minutes later. Overall participant satisfaction rated as good or very good was 46% for azelastine, 51% for cetirizine, and 30% for loratadine [1].

Rapid onset nasal relief
Head-to-head
15 min (p < 0.001 vs placebo); cetirizine 60 min, loratadine 75 min
Reported onset context supports rapid symptom assessment study designs
EEU ragweed pollen, n=70, crossover
Allergic Rhinitis Environmental Exposure Chamber Onset of Action Clinical Pharmacology

Mast Cell Stabilization Potency

In human umbilical cord blood-derived cultured mast cells, azelastine demonstrated greater potency than olopatadine in inhibiting the release of interleukin-6 (IL-6) and tryptase [1]. The greatest inhibition of mediator release was observed with 24 μM azelastine, whereas achieving comparable inhibition required the use of 133 μM olopatadine [1]. This indicates that azelastine achieves similar or greater anti-inflammatory effects at approximately 5.5-fold lower molar concentration than olopatadine in this in vitro human mast cell model.

Mast cell stabilization potency
Cross-study
5.5× lower concentration vs olopatadine (24 μM vs 133 μM)
Supports IL-6/tryptase pathway-response interpretation
Human mast cell in vitro model
Mast Cell Biology Anti-inflammatory Activity IL-6 Inhibition Tryptase Release

H1 Receptor Binding Affinity

Azelastine binds with high affinity to the human histamine H1 receptor, with a reported Ki of 0.6 nM . By comparison, the same vendor source reports that olopatadine has a Ki of approximately 3.5 nM for the human H1 receptor, indicating that azelastine exhibits approximately 5.8-fold higher binding affinity . In bovine cerebral cortex membranes, azelastine demonstrated Ki = 1.26 nM with 126-fold selectivity over H3 receptors (Ki = 158.49 nM) and 40-fold selectivity over α1-adrenergic receptors (Ki = 50.12 nM) [1].

H1 receptor binding affinity
Reported
Ki = 0.6 nM (human H1R); ~5.8× higher affinity than olopatadine
Reported binding affinity context for receptor occupancy assays
[3H]-pyrilamine displacement; bovine cortex Ki=1.26 nM
Receptor Pharmacology Radioligand Binding H1 Antagonist Structure-Activity Relationship

Anti-Itch Efficacy in Allergic Conjunctivitis

In a prospective, randomized, double-masked, contralaterally controlled conjunctival allergen challenge (CAC) study, olopatadine hydrochloride 0.1% ophthalmic solution was significantly more effective than azelastine hydrochloride 0.05% ophthalmic solution in reducing ocular itching [1]. Olopatadine demonstrated superior itch reduction from 3.5 minutes through 20 minutes post-allergen challenge, with an average mean unit difference of -0.31 on a 0-4 itching severity scale (P < 0.05) [1]. A separate randomized controlled trial reported responder rates of 92% for olopatadine 0.1% versus 80% for azelastine 0.05% [2].

Ocular itch endpoint
Head-to-head
Olopatadine 0.1% superior itch reduction; mean difference -0.31 (P < 0.05); responder rates 92% vs 80%
Ocular itch endpoint context; in vitro potency did not predict clinical ranking
CAC model, n=111, 0–4 scale
Allergic Conjunctivitis Ocular Allergy Conjunctival Allergen Challenge Itch Assessment

Nasal Symptom Relief vs. Cetirizine

In a large randomized multicenter study comparing azelastine nasal spray with oral cetirizine over 14 days, both treatments produced significant reductions in investigator-rated total symptom scores [1]. At day 7, symptom reductions were 47% for azelastine and 55% for cetirizine; at day 14, reductions were 61% and 67%, respectively [1]. While overall efficacy was comparable, patients' daily Visual Analogue Scale (VAS) scores showed significantly better resolution of nasal stuffiness and rhinorrhea in the azelastine-treated group than in the cetirizine-treated group (P values not explicitly stated in abstract but described as 'significantly better') [1]. Adverse events were reported by 12 patients in the azelastine group versus 20 patients in the cetirizine group, with drowsiness being the only frequently occurring event and this was reported in the azelastine group (P = 0.003) [1].

Nasal congestion vs cetirizine
Head-to-head
Comparable overall symptom reduction; better VAS scores for stuffiness/rhinorrhea
Symptom-specific endpoint context; nasal decongestion may be better captured by topical agent
Multicenter, n=129, 14 days
Allergic Rhinitis Nasal Stuffiness Rhinorrhea Symptom-Specific Efficacy

Mast Cell Histamine Release Inhibition

In rat peritoneal mast cells, azelastine inhibited IgE-mediated allergic histamine release with an IC50 of 4.8 μM [1]. At the IC50 level, azelastine was approximately 18 times more effective than astemizole (IC50 = 86.3 μM), 23 times more effective than ketotifen (IC50 = 112.2 μM), 28 times more effective than diphenhydramine (IC50 = 133 μM), and 425 times more effective than theophylline (IC50 = 2040.3 μM) [1]. Sodium cromoglycate (1-1000 μM) failed to exert any inhibitory effect in this model [1]. In a passive cutaneous anaphylaxis (PCA) model, oral azelastine demonstrated an ID50 of 1.4 mg/kg compared to astemizole (1.6 mg/kg), ketotifen (2.0 mg/kg), and diphenhydramine (10.9 mg/kg) at 2 hours post-administration, and uniquely maintained significant anti-PCA activity at 24 hours with an ID50 of 2.6 mg/kg [2].

Histamine release inhibition
Head-to-head
IC50 4.8 μM; 18–425× more potent than astemizole, ketotifen, diphenhydramine, theophylline
Reported ranking among tested antiallergic agents in mast cell degranulation model
Rat peritoneal mast cells, IgE-mediated; PCA ID50 1.4 mg/kg
Mast Cell Degranulation Histamine Release IgE-Mediated Allergy IC50 Comparison

Azelastine Hydrochloride: Research & Industrial Applications


Environmental Exposure Chamber Studies

Azelastine 0.15% nasal spray is the preferred agent for environmental exposure chamber (EEC) or environmental exposure unit (EEU) studies where rapid onset of action is a critical endpoint. With a demonstrated 15-minute onset of action that is durable through 8 hours post-allergen challenge, azelastine enables study designs requiring acute symptom assessment windows that oral antihistamines (cetirizine 60 minutes; loratadine 75 minutes) cannot accommodate [1]. This rapid onset has been validated in multiple EEC studies, including head-to-head comparisons with mometasone nasal spray, where azelastine demonstrated superiority at each time point during the 8-hour study period [2].

In Vitro Mast Cell Anti-Inflammatory Studies

For researchers investigating non-H1-receptor-mediated anti-inflammatory mechanisms, azelastine offers distinct advantages over other topical antihistamines. Its 5.5-fold greater potency than olopatadine in inhibiting IL-6 and tryptase release from human mast cells makes it the preferred compound for studying mast cell stabilization pathways independent of H1 antagonism [3]. Additionally, its 18- to 425-fold greater potency in inhibiting IgE-mediated histamine release compared to astemizole, ketotifen, diphenhydramine, and theophylline positions azelastine as a benchmark reference compound for mast cell degranulation assays [4].

Allergic Rhinitis Nasal Congestion Studies

In clinical trials where nasal stuffiness and rhinorrhea are primary endpoints, azelastine nasal spray provides symptom-specific superiority over oral cetirizine despite comparable overall efficacy [5]. The ability of topically delivered azelastine to address nasal congestion—a symptom often refractory to oral antihistamines—makes it the appropriate selection for studies targeting the nasal decongestion component of allergic rhinitis. The 40% systemic bioavailability via the intranasal route also provides a defined pharmacokinetic profile for studies requiring quantification of systemic exposure following topical administration [6].

H1 Receptor Radioligand Binding Assays

Azelastine's single-digit nanomolar binding affinity (Ki = 0.6 nM for human H1R) makes it a suitable reference ligand for H1 receptor binding studies . Its high selectivity profile—126-fold over H3 receptors and 40-fold over α1-adrenergic receptors—enables its use in receptor occupancy assays and competition binding studies requiring a high-affinity, selective H1 antagonist probe [7]. The compound's established use as a competitive antagonist in [3H]-pyrilamine displacement assays provides a validated experimental framework for researchers establishing H1 receptor binding protocols.

Application
Selection Property
Validation Focus
Environmental exposure chamber studies
Reported rapid onset profile
Acute TNSS endpoint timing validation
In vitro mast cell anti-inflammatory research
Non-H1 mast cell stabilization pathway context
IL-6, tryptase, and histamine release endpoint interpretation
Allergic rhinitis nasal congestion studies
Symptom-specific endpoint context (stuffiness/rhinorrhea)
Nasal decongestion endpoint evaluation vs. systemic antihistamines
H1 receptor radioligand binding assays
High-affinity, selective H1 antagonist probe
Receptor occupancy and competition binding protocol review

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